4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane: is a boronic acid derivative known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a boronic acid core and a substituted indan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane typically involves multiple steps, starting with the preparation of the indan derivative. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the boronic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : Reduction reactions can be used to modify the indan ring.
Substitution: : Substitution reactions at the boronic acid site are common, often involving the exchange of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include borates, reduced indan derivatives, and substituted boronic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology
In biological research, it serves as a tool for studying enzyme mechanisms and as a potential inhibitor for certain enzymes.
Medicine
Industry
In the industrial sector, it is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in enzyme active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane:
Properties
CAS No. |
631912-08-8 |
---|---|
Molecular Formula |
C14H19BO4 |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
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